molecular formula C15H16N4O B11848913 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide CAS No. 827318-30-9

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide

Cat. No.: B11848913
CAS No.: 827318-30-9
M. Wt: 268.31 g/mol
InChI Key: DMYODUJLOIHYJK-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-4-yl)-1H-indol-5-yl]butanamide is a heterocyclic compound featuring a butanamide backbone linked to an indole core substituted with a pyrazole moiety at the 2-position. The indole and pyrazole rings are pharmacologically significant due to their prevalence in bioactive molecules, particularly in oncology and neurology .

Properties

CAS No.

827318-30-9

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]butanamide

InChI

InChI=1S/C15H16N4O/c1-2-3-15(20)18-12-4-5-13-10(6-12)7-14(19-13)11-8-16-17-9-11/h4-9,19H,2-3H2,1H3,(H,16,17)(H,18,20)

InChI Key

DMYODUJLOIHYJK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This reaction facilitates the formation of the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of Butanamide Derivatives

The European Patent Application (2023) lists several butanamide-based tubulin inhibitors, including N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) and 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide (D.1.10). These compounds share the butanamide scaffold but differ in substituents:

  • Target Compound : Pyrazol-4-yl and indol-5-yl groups.
  • D.1.8/D.1.10: Ethynyl-quinolyl and fluoroethyl groups. The quinolyl substituents in D.1.8/D.1.10 enhance tubulin-binding affinity, whereas the indole-pyrazole system in the target compound may favor interactions with kinase or neurotransmitter receptors due to the electron-rich aromatic systems .

Physicochemical Properties

A structurally related compound, 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2) , provides comparative

Property Target Compound (Inferred) 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide
Molecular Formula C₁₆H₁₇N₅O C₂₀H₁₈N₄O₃
Molecular Weight (g/mol) ~299.34 362.38
Density (g/cm³) Not reported 1.391 ± 0.06
Predicted pKa ~12–13 (indole NH) 12.88 ± 0.20

The quinazolinone-containing analog has higher molecular weight and density, likely due to its fused heterocyclic system. The target compound’s smaller size and lower complexity may improve membrane permeability .

Functional Analogues in Therapeutics

  • Sumatriptan Succinate Derivatives: These indole-containing compounds (e.g., USP Sumatriptan Succinate Related Compound A) target serotonin receptors.
  • Benzoimidazole Derivatives: describes 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid, a butanoic acid analog with a benzoimidazole ring.

Biological Activity

N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a pyrazole ring and an indole moiety. This combination is believed to enhance its biological activity, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula of this compound is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of approximately 268.314 g/mol. Its structure incorporates significant heterocyclic components, which contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC15H16N4O
Molecular Weight268.314 g/mol
CAS Number827318-31-0

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. Molecular docking studies suggest that the compound can effectively bind to enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) . These interactions may inhibit the production of pro-inflammatory mediators, thereby reducing inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing the pyrazole structure have shown antiproliferative activity against several cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers . The mechanism of action appears to involve the inhibition of key cancer-related targets such as topoisomerase II, EGFR, and VEGFR .

Case Studies:

  • In Vitro Studies : In one study, derivatives of pyrazole were tested for their cytotoxic effects on cancer cell lines. Results indicated that compounds with specific substitutions on the pyrazole ring exhibited significant cell growth inhibition .
  • In Vivo Studies : Animal models have demonstrated that pyrazole-containing compounds can reduce tumor size and proliferation rates in xenograft models, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The presence of electron-donating groups on the pyrazole ring enhances its cytotoxicity, while hydrophilic substitutions improve bioavailability .

Summary of Findings

Activity TypeTargeted Cancer TypesMechanism of Action
Anti-inflammatoryGeneral inflammationInhibition of COX and LOX enzymes
AnticancerBreast, liver, lung cancersInhibition of topoisomerase II, EGFR

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